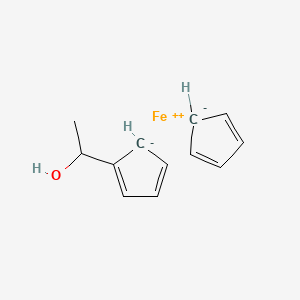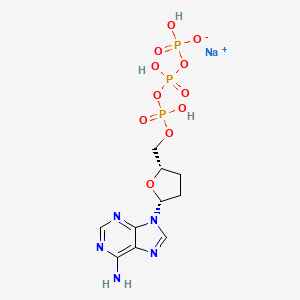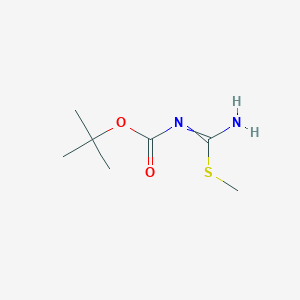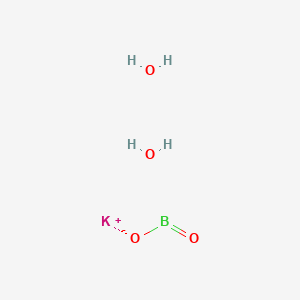
1-(Ferrocenyl)ethanol
Übersicht
Beschreibung
1-(Ferrocenyl)ethanol is a compound with the molecular formula C12H14FeO . It is also known by other names such as alpha-Methylferrocenemethanol . The molecular weight of this compound is 230.08 g/mol . It is a yellow to yellow-orange crystalline powder .
Synthesis Analysis
The synthesis of 1-(Ferrocenyl)ethanol involves the reduction of acetyl ferrocene by NaBH4/CaC12 . The reaction conditions were optimized to achieve a good yield of 87.5% . The ratio of FcCOCH3: NaBH4: CaC12 was found to be 1:3:2, with methanol as the solvent, and the reaction was carried out under reflux for 1.5 hours .Molecular Structure Analysis
The molecular structure of 1-(Ferrocenyl)ethanol is complex and involves multiple components. The compound includes an iron atom bonded to all five carbon atoms of each cyclopentadienyl ring . The InChI string and Canonical SMILES provide a detailed representation of its structure .Chemical Reactions Analysis
The thermal decomposition of 1-(Ferrocenyl)ethanol has been studied under N2 and O2 atmospheres . The decomposition followed two steps for N2 atmosphere while for O2 atmosphere three steps were observed . The reaction kinetics and thermodynamic parameters indicate the strong influence of the gaseous medium used for solid-state thermal decomposition .Physical And Chemical Properties Analysis
1-(Ferrocenyl)ethanol is a yellow to yellow-orange crystalline powder . It has good solubility in conventional organic solvents . It is stable in air, but may decompose when heated . The compound has a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 .Wissenschaftliche Forschungsanwendungen
Material Science
1-(Ferrocenyl)ethanol has been used in the field of material science for the thermal transformation to iron oxide nanoparticles . This process involves the decomposition of 1-(Ferrocenyl)ethanol under N2 and O2 atmospheres, leading to the formation of nanocrystalline iron oxides only in an oxidative atmosphere .
Medicine
Ferrocene-based compounds, including 1-(Ferrocenyl)ethanol, have shown potential in medicinal applications. They have been used in the development of anticancer drugs . Ferrocene and its derivatives can function as a potential redox medium that promotes electron transfer rates, thereby enhancing the reaction kinetics and electrochemical responses of the device .
Energy Production
In the field of energy production, the electrochemical properties of ferrocene-based compounds, including 1-(Ferrocenyl)ethanol, have been leveraged. Their outstanding electrocatalytic activity at lower operating potentials enhances the specificity and sensitivity of reactions and also amplifies the response signals .
Chemical Synthesis
1-(Ferrocenyl)ethanol has found applications in chemical synthesis. Ferrocene derivatives have been used as ligands, catalysts, functionalized materials, fuel additives, agrochemicals, drugs, and many bioorganometallic compounds .
Environmental Science
The thermal decomposition of 1-(Ferrocenyl)ethanol has implications in environmental science. The decomposition process, carried out under N2 and O2 atmospheres, leads to the formation of nanocrystalline iron oxides only in an oxidative atmosphere .
Nanotechnology
In the field of nanotechnology, 1-(Ferrocenyl)ethanol has been used for the thermal transformation to iron oxide nanoparticles . The resulting nanocrystalline iron oxides have potential applications in various nanotechnology-based systems.
Safety and Hazards
1-(Ferrocenyl)ethanol may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing its dust, fume, gas, mist, or vapors . In case of contact with skin or eyes, it is recommended to wash off with soap and plenty of water . If inhaled or swallowed, medical attention should be sought immediately .
Zukünftige Richtungen
The future directions of 1-(Ferrocenyl)ethanol research could involve exploring its potential applications in various fields due to its versatile redox chemistry and catalytic activities . Additionally, the effect of the reaction atmosphere on the thermal decomposition of this organo-iron compound and the nature of the material produced could be further investigated .
Wirkmechanismus
Target of Action
1-(Ferrocenyl)ethanol, also known as cyclopenta-1,3-diene;1-cyclopenta-1,4-dien-1-ylethanol;iron(2+), is a ferrocene derivative . Ferrocene derivatives are known for their fascinating electrochemical properties and have been used in a wide variety of applications . .
Mode of Action
The mode of action of 1-(Ferrocenyl)ethanol is primarily through its thermal decomposition . The decomposition process is influenced by the reaction atmosphere and follows multiple steps . The compound exhibits different behaviors under N2 and O2 atmospheres, with two steps observed for N2 and three steps for O2 .
Biochemical Pathways
The thermal decomposition of 1-(Ferrocenyl)ethanol leads to the formation of nanocrystalline iron oxides only in an oxidative atmosphere . It is proposed that magnetite might form as an intermediate at the initial state of decomposition, which with an increase of temperature first converts to maghemite and then gradually to hematite .
Pharmacokinetics
The thermal stability of the compound and its solubility in organic solvents, as noted for ferrocene derivatives , may influence its bioavailability.
Result of Action
The result of the action of 1-(Ferrocenyl)ethanol is the formation of nanocrystalline iron oxides in an oxidative atmosphere . These iron oxides, including magnetite, maghemite, and hematite, have various applications due to their high stability, low energy band gap, high sensitivity, tunable optical and magnetic properties, low toxicity, and inexpensiveness .
Action Environment
The action of 1-(Ferrocenyl)ethanol is significantly influenced by the reaction atmosphere . The thermal decomposition process and the resulting products are affected by whether the atmosphere is inert (N2) or oxidative (O2) . This highlights the importance of environmental factors in influencing the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
cyclopenta-1,3-diene;1-cyclopenta-1,3-dien-1-ylethanol;iron(2+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9O.C5H5.Fe/c1-6(8)7-4-2-3-5-7;1-2-4-5-3-1;/h2-6,8H,1H3;1-5H;/q2*-1;+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDZCBKCOBVVHFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C[CH-]1)O.[CH-]1C=CC=C1.[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FeO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Ferrocenyl)ethanol | |
CAS RN |
1277-49-2 | |
| Record name | 1-Ferrocenylethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1277-49-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(Ferrocenyl)ethanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is a simple and efficient method for synthesizing 1-(Ferrocenyl)ethanol?
A1: 1-(Ferrocenyl)ethanol can be effectively synthesized by reducing Acetyl ferrocene using Sodium borohydride (NaBH4) in the presence of Calcium chloride (CaCl2). [, , ] This reaction, typically carried out in methanol under reflux, has demonstrated yields up to 87.5%. [, ] The optimal molar ratio of reactants (Acetyl ferrocene: NaBH4: CaCl2) for this synthesis is 1:3:2. []
Q2: How can we confirm the successful synthesis of 1-(Ferrocenyl)ethanol?
A2: The synthesized 1-(Ferrocenyl)ethanol can be identified and characterized using various spectroscopic techniques. These include:
- 1H NMR (Proton Nuclear Magnetic Resonance): This technique provides information about the hydrogen atoms present in the molecule and their chemical environment. [, ]
- IR (Infrared Spectroscopy): IR spectroscopy helps identify functional groups present in the molecule based on their characteristic vibrations. [, ]
- Elemental analysis: This method determines the percentage composition of elements like Carbon, Hydrogen, and Iron, confirming the compound's elemental makeup. []
Q3: What are some applications of 1-(Ferrocenyl)ethanol in organic synthesis?
A3: 1-(Ferrocenyl)ethanol serves as a valuable starting material for synthesizing various organophosphorus compounds. For instance, it can be reacted with Phosphorus trichloride (PCl3), followed by alcoholysis and rearrangement, to produce 1-Ferrocenyl ethyl phosphonate diethyl ester. [] This ester can then be hydrolyzed using Bromotrimethylsilane (Me3SiBr) and Triethylamine (Et3N) to yield 1-Ferrocenyl ethyl phosphonic acid. []
Q4: How does the ferrocenyl group influence the reactivity of 1-(Ferrocenyl)ethanol?
A4: The ferrocenyl group, with its unique steric and electronic properties, significantly impacts the reactivity of 1-(Ferrocenyl)ethanol. [, ] For example, in the presence of acidic conditions, 1-cyclopropyl-1-ferrocenyl-ethanols undergo ring-opening reactions. [] The stereochemistry of these reactions is influenced by the preferred conformation of the carbocation intermediate, which is in turn affected by the steric bulk of the ferrocenyl group. []
Q5: Can 1-(Ferrocenyl)ethanol be used to produce nanomaterials?
A5: Yes, 1-(Ferrocenyl)ethanol can be utilized as a precursor for synthesizing iron oxide nanoparticles. [] The reaction atmosphere plays a crucial role in determining the properties of the resulting nanoparticles. [] Non-isothermal thermogravimetry serves as a valuable tool for analyzing the decomposition reaction and understanding the formation of these nanoparticles. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![L-Valine, N-[1-[(3,4-dihydro-2,4-dioxo-1(2H)-pyrimidinyl)methyl]-2-(methylamino)-2-oxoethyl]-, methy](/img/no-structure.png)

![Xanthosine-[8-3H] 5'-triphosphate tetraammonium salt](/img/structure/B1143274.png)


